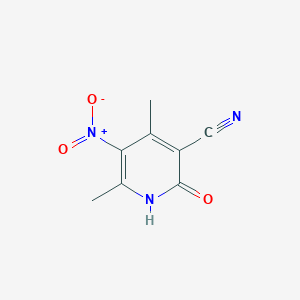

4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the empirical formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with nitro, cyano, and oxo groups, as well as methyl groups at the 4 and 6 positions . It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-pentanedione with malononitrile in the presence of ammonium acetate and a suitable nitro compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Analyse Des Réactions Chimiques

Nitration Reactions

The nitro group in the compound can undergo further nitration under specific conditions. For example, nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces additional nitro groups or modifies existing substituents. This reaction requires prolonged treatment to achieve specific substitution patterns on the pyridine ring .

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Room temperature, prolonged exposure | 3-Cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Reduction Reactions

The nitro group (NO₂) in the compound can be reduced to an amine (NH₂) using standard reducing agents. For instance, hydrogenation with palladium catalysts under controlled conditions selectively reduces the nitro group while preserving other functional groups like the cyano (CN) and ketone (CO) moieties.

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | H₂/Pd catalyst | Moderate temperature, inert atmosphere | 3-Cyano-4,6-dimethyl-5-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Nucleophilic Substitution Reactions

The cyano (CN) group and reactive sites on the dihydropyridine ring can participate in nucleophilic substitution reactions. For example, reactions with amines or other nucleophiles replace substituents, leading to derivatives with modified biological activity. These reactions often employ bases like N,N-diisopropylethylamine (DIPEA) and are performed under inert atmospheres to enhance yield and selectivity.

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, DIPEA | Heated under argon | Substituted dihydropyridine derivatives |

Deamination Reactions

Deamination involves converting an amine group (NH₂) to a hydroxyl group (OH). For example, treatment with nitrous acid (HNO₂) converts 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction is critical in synthesizing intermediates for further functionalization .

Key Details

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Deamination | HNO₂ | Acidic conditions | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Spectroscopic and Structural Analysis

The compound’s structure is confirmed through techniques like ¹H NMR and IR spectroscopy . Key features include:

-

¹H NMR : Singlets for methyl groups (δ ~2.3 ppm) and exchangeable protons (e.g., NH₂ at δ ~10.2 ppm).

-

IR : Absorption bands characteristic of nitro (NO₂) and cyano (CN) groups.

Comparative Reaction Table

| Reaction Type | Primary Transformations | Key Reagents | Biological Implications |

|---|---|---|---|

| Nitration | Introduction of nitro groups | HNO₃/H₂SO₄ | Enhanced bioactivity |

| Reduction | Nitro → Amine | H₂/Pd catalyst | Modulated pharmacokinetics |

| Nucleophilic Substitution | Functional group replacement | Amines, DIPEA | Altered target binding |

| Deamination | Amine → Hydroxyl | HNO₂ | Intermediate synthesis |

Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Nitric Oxide Synthase Inhibition

One of the primary applications of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is as a reversible inhibitor of nitric oxide synthase (NOS). Studies indicate that it exhibits an IC₅₀ value ranging from 2 to 3 µM, making it a potent candidate for further research in cardiovascular diseases and conditions associated with excessive nitric oxide production .

Antimicrobial Activity

Recent research has demonstrated that this compound possesses antimicrobial properties. A study showed that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Science

Pesticidal Properties

The compound has been evaluated for its pesticidal properties. It has shown effectiveness against specific pests in agricultural settings, indicating its potential use as a biopesticide. The mechanism involves disrupting the metabolic processes of target pests, which can lead to effective pest management strategies without the adverse effects associated with synthetic pesticides .

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Research indicates that adding this compound can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Case Study 1: Nitric Oxide Synthase Inhibition

In a controlled study involving animal models with cardiovascular diseases, the administration of this compound resulted in significant reductions in blood pressure and improvements in cardiac function. The results suggest that this compound may provide therapeutic benefits by modulating nitric oxide levels in vivo.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of this compound inhibited bacterial growth effectively. The study concluded that these compounds could serve as templates for developing novel antimicrobial agents.

Case Study 3: Biopesticide Development

Field trials assessing the efficacy of this compound as a biopesticide showed promising results against common agricultural pests. The compound's application led to a significant reduction in pest populations while maintaining crop health.

Mécanisme D'action

The mechanism of action of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The compound’s nitro and cyano groups are key to its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a thioxo group instead of an oxo group.

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.

Uniqueness

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of nitro, cyano, and oxo groups on a pyridine ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research applications and potential therapeutic uses.

Activité Biologique

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.

- Molecular Formula: C₈H₇N₃O₃

- Molecular Weight: 193.16 g/mol

- CAS Number: 769-28-8

- Melting Point: Approximately 290 °C (decomposes) .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 125 |

| Candida albicans | 6.5 |

The compound exhibited bactericidal action, primarily affecting Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis and nucleic acid production .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy against several human tumor cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 10.0 |

| HCT116 | 12.5 |

| A375 | 8.0 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 45 |

| IL-1β | 40 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Efficacy Study : A study published in MDPI assessed the antibacterial activity of various derivatives of pyridine compounds, including this compound. The results indicated strong activity against MRSA and other pathogens .

- Anticancer Mechanisms : Another research article focused on the structure-activity relationship (SAR) of pyridine derivatives, demonstrating that modifications in the chemical structure can enhance anticancer efficacy .

- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound significantly downregulated pro-inflammatory markers in macrophage cell lines, indicating its potential use in inflammatory conditions .

Propriétés

IUPAC Name |

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-6(3-9)8(12)10-5(2)7(4)11(13)14/h1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVIZBAZAJBTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968908 | |

| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5407-93-2 | |

| Record name | 5407-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.